molecular formula C26H22N2O7S2 B2855915 5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxybenzenesulfonyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine CAS No. 1115373-33-5

5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxybenzenesulfonyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine

Cat. No.: B2855915
CAS No.: 1115373-33-5
M. Wt: 538.59
InChI Key: OODNEVKMKZJPNG-UHFFFAOYSA-N
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Description

This compound is a thiophene-based derivative featuring a benzodioxole carbonyl group at position 5, a 4-methoxybenzenesulfonyl substituent at position 3, and a 3-methoxyphenylamine group at position 2 (N2). Its molecular formula is C₂₇H₂₃N₃O₇S₂, with a molecular weight of 565.61 g/mol. The structural complexity arises from the integration of multiple pharmacophoric motifs:

  • The benzodioxole moiety (a methylenedioxy group fused to a benzene ring) is known for enhancing metabolic stability and bioavailability in drug design .
  • The 3-methoxyphenyl substituent at N2 may influence steric and electronic properties, modulating binding affinity and selectivity .

Properties

IUPAC Name

[3-amino-5-(3-methoxyanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O7S2/c1-32-17-7-9-19(10-8-17)37(30,31)25-22(27)24(23(29)15-6-11-20-21(12-15)35-14-34-20)36-26(25)28-16-4-3-5-18(13-16)33-2/h3-13,28H,14,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODNEVKMKZJPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxybenzenesulfonyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine is a complex organic molecule with potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • A benzodioxole moiety which is known for its diverse biological activities.
  • A thiophene ring that contributes to its electronic properties.
  • Sulfonamide and methoxy groups which may enhance solubility and biological interactions.

The molecular formula is C19H20N4O5SC_{19}H_{20}N_{4}O_{5}S, indicating the presence of nitrogen, oxygen, and sulfur atoms that are crucial for its biological activity.

Anticancer Activity

Research has demonstrated that compounds similar to this one exhibit significant anticancer properties. For instance, studies on related thiourea derivatives incorporating benzodioxole moieties have shown promising results in inhibiting cancer cell proliferation. The following table summarizes the anticancer activities of structurally related compounds:

Compound NameIC50 (µM)Cancer Cell LineReference
Doxorubicin7.46HepG2
Thiourea Derivative A2.38HCT116
Thiourea Derivative B1.54MCF7

These findings suggest that the target compound may also possess similar or enhanced anticancer efficacy due to its unique structural features.

The proposed mechanisms through which this compound may exert its anticancer effects include:

  • Inhibition of EGFR : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced tumor growth.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Research suggests that these compounds can induce cell cycle arrest at various phases, thereby preventing cancer cell proliferation.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on a series of benzodioxole derivatives demonstrated significant cytotoxicity against various cancer cell lines (HepG2, HCT116, MCF7) with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and key targets involved in cancer progression, suggesting potential for further development as an anticancer agent .
  • Toxicity Assessments : Importantly, many derivatives showed low toxicity towards normal cells (IC50 > 150 µM), highlighting their selectivity for cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules from the evidence, focusing on substituents, molecular properties, and inferred bioactivity:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features Evidence Source
Target Compound : 5-(2H-1,3-Benzodioxole-5-carbonyl)-3-(4-methoxybenzenesulfonyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine - 4-Methoxybenzenesulfonyl
- 3-Methoxyphenylamine
C₂₇H₂₃N₃O₇S₂ 565.61 High polarity due to dual methoxy groups; potential for enhanced target selectivity. N/A
Analog 1 : 5-(2H-1,3-Benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine - 4-Methoxybenzenesulfonyl
- 2-Fluorophenylamine
C₂₅H₁₉FN₂O₆S₂ 526.56 Fluorine atom introduces electronegativity, potentially improving membrane permeability and metabolic stability.
Analog 2 : 5-(2H-1,3-Benzodioxole-5-carbonyl)-N2-(3-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine - 4-Methylbenzenesulfonyl
- 3-Methoxyphenylamine
C₂₆H₂₂N₂O₆S₂ 522.59 Methyl group reduces polarity compared to methoxy, possibly increasing lipophilicity and blood-brain barrier penetration.

Key Findings from Structural Comparisons:

Impact of Sulfonyl Substituents :

  • The 4-methoxybenzenesulfonyl group in the target compound and Analog 1 enhances solubility but may reduce cell permeability compared to the 4-methylbenzenesulfonyl group in Analog 2 .
  • Methyl substituents (Analog 2) are associated with increased hydrophobicity, which could favor CNS-targeting applications .

Aromatic Amine Modifications: The 3-methoxyphenyl group (target compound and Analog 2) provides steric bulk and moderate electron-donating effects, which may stabilize π-π interactions in protein binding pockets .

Synthetic Considerations :

  • The synthesis of such compounds typically involves multi-step reactions, including sulfonylation and reductive amination (e.g., using SnCl₂·2H₂O as a reducing agent, as described in ) .
  • NMR analysis () is critical for confirming regioselectivity, especially when differentiating between methoxy and methyl sulfonyl substituents .

Research Implications and Limitations

  • Bioactivity Gaps : While the evidence lacks explicit bioactivity data for the target compound, analogs like those in and suggest plausible therapeutic roles. For example, sulfonamide-thiophene hybrids are often explored as kinase inhibitors or antimicrobial agents .
  • Lumping Strategy Relevance: As noted in , compounds with similar core structures (e.g., thiophene diamines) are often "lumped" in computational models to predict physicochemical properties or metabolic pathways .
  • Synthetic Challenges : Instability of diamine intermediates () necessitates immediate use in subsequent steps, which complicates large-scale production .

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